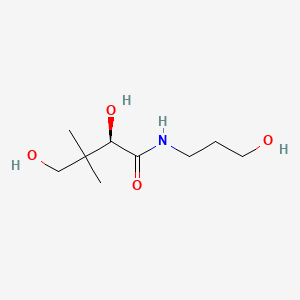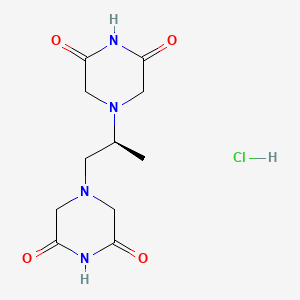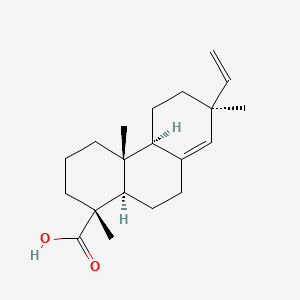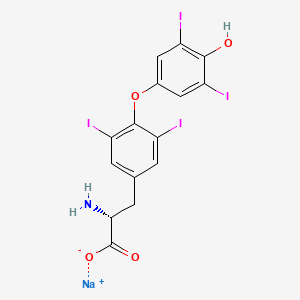
Dibuprol
Vue d'ensemble
Description
Le Dibuprol, également connu sous le nom de 1,3-dibutoxy-2-propanol, est un composé organique de formule moléculaire C₁₁H₂₄O₃. C'est un liquide incolore principalement utilisé comme solvant et intermédiaire dans diverses réactions chimiques. Le composé est connu pour sa stabilité et sa toxicité relativement faible, ce qui le rend adapté à une large gamme d'applications industrielles .
Applications De Recherche Scientifique
Dibuprol has a variety of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It is also employed in the preparation of polymers and resins.
Biology: Utilized in the formulation of biological buffers and as a stabilizer for enzymes and proteins.
Medicine: Investigated for its potential use as a drug delivery agent due to its biocompatibility and low toxicity.
Industry: Applied in the manufacture of coatings, adhesives, and plasticizers.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Dibuprol peut être synthétisé par réaction du 1,3-propanediol avec du butanol en présence d'un catalyseur acide. La réaction se produit généralement sous reflux, où le mélange est porté à ébullition et les vapeurs sont recondensées en phase liquide. La réaction peut être représentée comme suit :
1,3-Propanediol+2ButanolCatalyseur acidethis compound+Eau
Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit à l'aide de réacteurs à écoulement continu afin de garantir une qualité et un rendement constants. Le processus implique l'utilisation de réactifs de haute pureté et un contrôle précis des paramètres de réaction tels que la température, la pression et la concentration du catalyseur. Le produit est ensuite purifié par distillation pour éliminer tout matériau de départ non réagi et tout sous-produit .
Types de réactions :
Oxydation : Le this compound peut subir des réactions d'oxydation pour former des aldéhydes ou des acides carboxyliques correspondants. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : La réduction du this compound peut conduire à la formation d'alcools. Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques utilisés dans ces réactions.
Substitution : Le this compound peut participer à des réactions de substitution nucléophile, où les groupes butoxy sont remplacés par d'autres nucléophiles tels que les halogénures ou les amines.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Acide chlorhydrique pour la substitution des halogénures.
Principaux produits :
Oxydation : Butanal ou acide butanoïque.
Réduction : 1,3-propanediol.
Substitution : 1,3-dichloropropane ou 1,3-diaminopropane.
4. Applications de la recherche scientifique
Le this compound a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme solvant et réactif en synthèse organique. Il est également utilisé dans la préparation de polymères et de résines.
Biologie : Utilisé dans la formulation de tampons biologiques et comme stabilisateur pour les enzymes et les protéines.
Médecine : Investigé pour son utilisation potentielle comme agent de délivrance de médicaments en raison de sa biocompatibilité et de sa faible toxicité.
Industrie : Appliqué dans la fabrication de revêtements, d'adhésifs et de plastifiants.
5. Mécanisme d'action
Le mécanisme par lequel le this compound exerce ses effets est principalement dû à son rôle de solvant et de stabilisateur. Il interagit avec diverses cibles moléculaires, y compris les enzymes et les protéines, pour améliorer leur stabilité et leur activité. La capacité du composé à former des liaisons hydrogène et sa polarité relativement faible en font un milieu efficace pour faciliter les réactions chimiques et stabiliser les intermédiaires réactifs .
Composés similaires :
1,3-dibutoxy-2-propanol : Similaire en structure et en propriétés au this compound.
1,3-dichloropropane : Subit des réactions de substitution similaires.
1,3-diaminopropane : Partage une réactivité similaire dans les réactions de substitution nucléophile.
Unicité : La combinaison unique de stabilité, de faible toxicité et de polyvalence du this compound en tant que solvant et intermédiaire le distingue des autres composés similaires. Sa capacité à participer à une large gamme de réactions chimiques et ses applications dans divers domaines en font un composé précieux tant en recherche qu'en industrie .
Mécanisme D'action
The mechanism by which dibuprol exerts its effects is primarily through its role as a solvent and stabilizer. It interacts with various molecular targets, including enzymes and proteins, to enhance their stability and activity. The compound’s ability to form hydrogen bonds and its relatively low polarity make it an effective medium for facilitating chemical reactions and stabilizing reactive intermediates .
Comparaison Avec Des Composés Similaires
1,3-dibutoxy-2-propanol: Similar in structure and properties to dibuprol.
1,3-dichloropropane: Undergoes similar substitution reactions.
1,3-diaminopropane: Shares similar reactivity in nucleophilic substitution reactions.
Uniqueness: this compound’s unique combination of stability, low toxicity, and versatility as a solvent and intermediate sets it apart from other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Propriétés
IUPAC Name |
1,3-dibutoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3/c1-3-5-7-13-9-11(12)10-14-8-6-4-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSDZQDZDHJMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(COCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176692 | |
| Record name | Dibuprol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-77-5 | |
| Record name | 1,3-Dibutoxy-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibuprol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibuprol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibuprol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibuprol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUPROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1627CY4S8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















